4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a furan-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the furan-oxadiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylsulfanyl group: This step often involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base.
Coupling with benzamide: The final step involves coupling the furan-oxadiazole intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The furan-oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity or modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(propylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(butylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the specific length and nature of its ethylsulfanyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl chain lengths.
Properties
IUPAC Name |
4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-22-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXXHEWRLWZPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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